molecular formula C24H31KO7 B13723819 (7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid

(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid

Cat. No.: B13723819
M. Wt: 470.6 g/mol
InChI Key: PRKXKJMKEHYPBV-UBPCURRBSA-M
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Description

(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid is a synthetic steroidal compound It is known for its unique structure, which includes an epoxy group at the 9,11 position and hydroxyl and oxo groups at the 17 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid typically involves multiple steps, starting from simpler steroidal precursorsSpecific reagents and catalysts are used to achieve these transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid is unique due to its specific structural features, such as the epoxy group and the combination of hydroxyl and oxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H31KO7

Molecular Weight

470.6 g/mol

IUPAC Name

potassium;3-[(2S,9R,10R,11S,14R,15S)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate

InChI

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17?,19+,21+,22+,23-,24?;/m1./s1

InChI Key

PRKXKJMKEHYPBV-UBPCURRBSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+]

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+]

Origin of Product

United States

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